molecular formula C7H8AsNO4 B12799235 Methyl-(3-nitrophenyl)arsinic acid CAS No. 7477-95-4

Methyl-(3-nitrophenyl)arsinic acid

Cat. No.: B12799235
CAS No.: 7477-95-4
M. Wt: 245.06 g/mol
InChI Key: OBKKJWXXWWCALZ-UHFFFAOYSA-N
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Description

NSC 402842, also known as butyl acetate, is an organic compound commonly used as a solvent in various industries. It is a colorless liquid with a characteristic fruity odor. Butyl acetate is a butyl ester of acetic acid and exists in four isomeric forms: butyl acetate, sec-butyl acetate, iso-butyl acetate, and tert-butyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl acetate is typically synthesized through the esterification reaction between acetic acid and butanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to a temperature of around 100°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, butyl acetate is produced using a continuous esterification process. This involves the use of a reactor where acetic acid and butanol are continuously fed, and the product is continuously removed. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Butyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Acetic acid and butanol.

    Oxidation: Acetic acid and butyraldehyde.

    Reduction: Butanol and acetic acid.

Scientific Research Applications

Butyl acetate is widely used in scientific research due to its solvent properties. It is used in:

    Chemistry: As a solvent for organic reactions and extractions.

    Biology: In the preparation of testicular tissue and cell cultures for immunohistochemical and immunofluorescent staining.

    Medicine: As a solvent in pharmaceutical formulations.

    Industry: In the production of paints, coatings, adhesives, and inks.

Mechanism of Action

The primary mechanism of action of butyl acetate is its ability to dissolve various organic compounds, making it an effective solvent. It interacts with the solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In biological systems, butyl acetate can penetrate cell membranes and affect cellular processes by altering the lipid bilayer structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl acetate is unique due to its balance of solvent power and volatility. It has a higher boiling point compared to ethyl acetate, making it suitable for applications requiring slower evaporation rates. Its pleasant odor also makes it a preferred solvent in the fragrance and flavor industries .

Properties

CAS No.

7477-95-4

Molecular Formula

C7H8AsNO4

Molecular Weight

245.06 g/mol

IUPAC Name

methyl-(3-nitrophenyl)arsinic acid

InChI

InChI=1S/C7H8AsNO4/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)

InChI Key

OBKKJWXXWWCALZ-UHFFFAOYSA-N

Canonical SMILES

C[As](=O)(C1=CC=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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